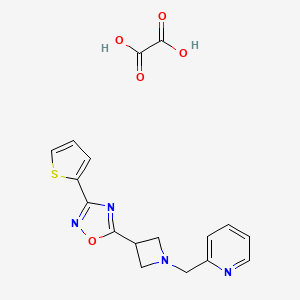
5-(1-(Pyridin-2-ylmethyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-(1-(Pyridin-2-ylmethyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate is a useful research compound. Its molecular formula is C17H16N4O5S and its molecular weight is 388.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 5-(1-(Pyridin-2-ylmethyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate represents a class of heterocyclic compounds known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structure and Properties
The molecular structure of the compound features a 1,2,4-oxadiazole ring fused with an azetidine and thiophene moiety. The presence of these heterocycles contributes to its biological activity through various mechanisms.
Pharmacological Activities
Research indicates that derivatives of 1,2,4-oxadiazole exhibit significant pharmacological effects, including:
- Antimicrobial Activity : Compounds with oxadiazole rings have shown effectiveness against various bacterial strains. For instance, studies have demonstrated that oxadiazole derivatives possess potent antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .
- Antitumor Activity : The compound has been investigated for its anticancer potential. Recent studies suggest that oxadiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation . For example, a derivative exhibited an IC50 value of 0.072 μM against specific cancer cell lines, indicating strong cytotoxic effects .
- Anti-inflammatory Effects : The anti-inflammatory properties of oxadiazole compounds have been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . This makes them promising candidates for treating inflammatory diseases.
The biological activity of This compound is largely mediated through the following mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival and tumor growth.
- Induction of Apoptosis : By triggering apoptotic pathways in cancer cells, the compound demonstrates potential as an anticancer agent.
- Modulation of Immune Response : Its anti-inflammatory effects suggest that it may modulate immune responses by affecting cytokine production.
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Antitubercular Activity : A study by Villemagne et al. (2020) synthesized new oxadiazole compounds that demonstrated significant inhibition against Mycobacterium tuberculosis with promising pharmacokinetic profiles .
- Anticancer Research : Parikh et al. (2020) developed substituted 1,2,4-oxadiazoles that showed potent activity against various cancer cell lines, emphasizing the importance of structural modifications in enhancing efficacy .
Comparative Analysis
A comparison table summarizing the biological activities of related oxadiazole compounds is presented below:
Eigenschaften
IUPAC Name |
oxalic acid;5-[1-(pyridin-2-ylmethyl)azetidin-3-yl]-3-thiophen-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS.C2H2O4/c1-2-6-16-12(4-1)10-19-8-11(9-19)15-17-14(18-20-15)13-5-3-7-21-13;3-1(4)2(5)6/h1-7,11H,8-10H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKMQMBIAHQGJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CC=N2)C3=NC(=NO3)C4=CC=CS4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














